
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile (2C6F4T3PCN) is a synthetic compound with a wide range of applications in the scientific community. Its structure consists of two chlorine atoms, two fluorine atoms, and two nitrogen atoms, making it an excellent candidate for a variety of research projects. This compound has been studied extensively for its potential use in the synthesis of new drugs and its ability to interact with various biomolecules.
科学研究应用
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% has a wide range of applications in scientific research. It has been used in the synthesis of new drugs, as well as in the study of various biomolecules. It has also been used in the development of new catalysts and in the study of drug-receptor interactions. Additionally, it has been used in the study of enzyme-catalyzed reactions and in the development of new drug delivery systems.
作用机制
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% acts as a ligand, binding to a variety of biomolecules. Its ability to bind to biomolecules is due to its structure, which contains two chlorine atoms, two fluorine atoms, and two nitrogen atoms. These atoms interact with the biomolecule’s functional groups, forming a strong bond. This bond allows the compound to act as a catalyst, speeding up the reaction between the biomolecule and other molecules.
Biochemical and Physiological Effects
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, which can lead to increased production of certain hormones or neurotransmitters. Additionally, it has been shown to inhibit the activity of certain enzymes, which can lead to decreased production of certain hormones or neurotransmitters. It has also been shown to increase the permeability of certain cell membranes, allowing for the increased uptake of certain molecules.
实验室实验的优点和局限性
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain, and its structure is relatively simple. Additionally, it is highly stable and does not require special storage or handling conditions. However, it is not as effective as other compounds in certain applications, and it can be difficult to remove from a reaction mixture.
未来方向
The potential applications of 2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% are far-reaching. It has been used in the synthesis of new drugs and in the study of various biomolecules. Additionally, it has been used in the development of new catalysts and in the study of drug-receptor interactions. In the future, it may be used in the development of new drug delivery systems and in the study of enzyme-catalyzed reactions. Additionally, it may be used in the study of cell signaling pathways and in the development of new therapeutic agents.
合成方法
2-Chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)-3-pyridinecarbonitrile, 98% can be synthesized by a variety of methods. The most common method is the “one-pot” method, which involves the combination of three reagents in a single reaction vessel. This method is simple and efficient, and can be used to create a variety of compounds. Other methods include the “two-step” method, which involves the combination of two reagents in a single reaction vessel, and the “multi-step” method, which involves the combination of several reagents in multiple reaction vessels. Each method has its own advantages and disadvantages, and should be chosen based on the desired outcome.
属性
IUPAC Name |
2-chloro-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF4N2/c14-12-9(6-19)10(13(16,17)18)5-11(20-12)7-1-3-8(15)4-2-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBDVJHSCIABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

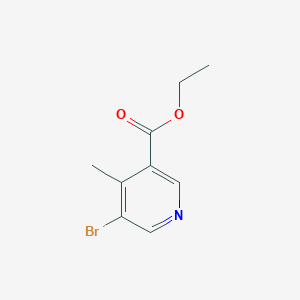
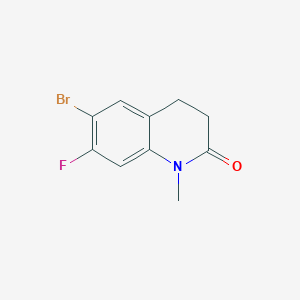
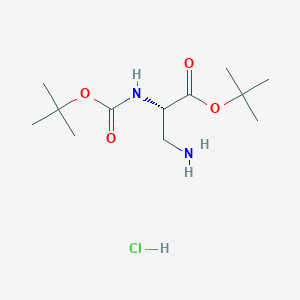
![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)


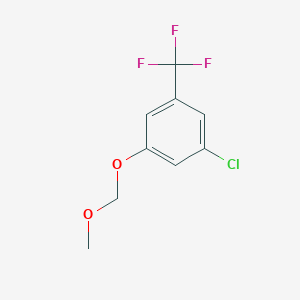

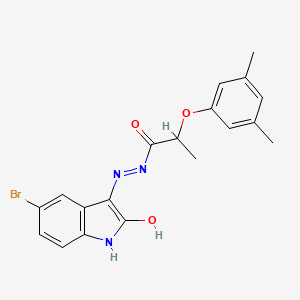
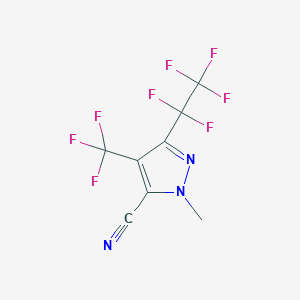


![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)
